3-Bromo-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)propan-1-one
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Overview
Description
3-Bromo-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a chlorine atom, and a phenyl group attached to an indole moiety, making it a complex and interesting molecule for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an indole derivative with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Bromination: The resulting product is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Substitution Reaction: Finally, the compound undergoes a substitution reaction to introduce the chlorine and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NBS in the presence of light or heat for bromination; various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Bromo-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dimethyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
- Indole-3-acetic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
3-Bromo-1-(5-chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62236-42-4 |
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Molecular Formula |
C17H15BrClNO |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
3-bromo-1-(5-chloro-3-phenyl-2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H15BrClNO/c18-9-8-17(21)20-11-15(12-4-2-1-3-5-12)14-10-13(19)6-7-16(14)20/h1-7,10,15H,8-9,11H2 |
InChI Key |
ZGZDLWJRPJRNIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1C(=O)CCBr)C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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